molecular formula C3H3N B1627846 Acrylonitrile-2-13C CAS No. 89511-33-1

Acrylonitrile-2-13C

Cat. No.: B1627846
CAS No.: 89511-33-1
M. Wt: 54.06 g/mol
InChI Key: NLHHRLWOUZZQLW-VQEHIDDOSA-N
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Description

Acrylonitrile-2-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the second carbon position of acrylonitrile. This compound is primarily used in scientific research to trace and study chemical reactions and mechanisms due to the presence of the carbon-13 isotope, which is detectable by nuclear magnetic resonance spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acrylonitrile-2-13C can be synthesized through the ammoxidation of propylene, ammonia, and oxygen in the presence of a catalyst. The reaction is typically carried out at high temperatures (around 450°C) and pressures (approximately 150 kPa) using bismuth molybdate and uranium oxyantimonate as catalysts .

Industrial Production Methods: The industrial production of this compound follows a similar process to that of regular acrylonitrile, with the incorporation of the carbon-13 isotopeThis method involves the reaction of propylene, ammonia, and oxygen over a heterogeneous catalyst to produce acrylonitrile .

Chemical Reactions Analysis

Types of Reactions: Acrylonitrile-2-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Polymerization: Initiated by free radicals, redox catalysts, or bases.

    Hydration: Typically involves acidic or basic conditions.

Major Products:

    Polymerization: Polyacrylonitrile.

    Hydration: Amides or acids.

Mechanism of Action

Acrylonitrile-2-13C exerts its effects primarily through its ability to act as a tracer in chemical reactions. The carbon-13 isotope allows for the detailed study of reaction mechanisms and pathways using nuclear magnetic resonance spectroscopy. The compound reacts via addition with nucleophilic centers, such as the SH groups of proteins or the tripeptide glutathione .

Comparison with Similar Compounds

Uniqueness: Acrylonitrile-2-13C is unique due to the specific placement of the carbon-13 isotope at the second carbon position, which provides distinct nuclear magnetic resonance spectroscopy signals compared to other labeled variants. This specificity allows for more precise studies of reaction mechanisms and molecular interactions .

Properties

IUPAC Name

(213C)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHHRLWOUZZQLW-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=[13CH]C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584345
Record name (2-~13~C)Prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

54.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89511-33-1
Record name (2-~13~C)Prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89511-33-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acrylonitrile-2-13C
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Acrylonitrile-2-13C
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Acrylonitrile-2-13C
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Acrylonitrile-2-13C
Reactant of Route 5
Acrylonitrile-2-13C
Reactant of Route 6
Acrylonitrile-2-13C

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